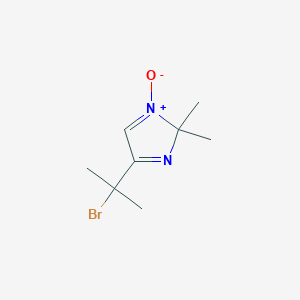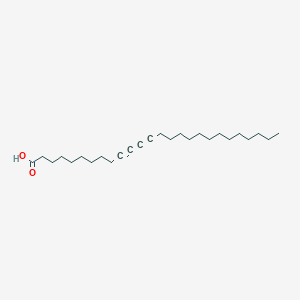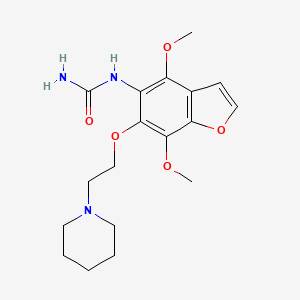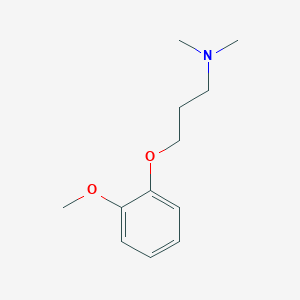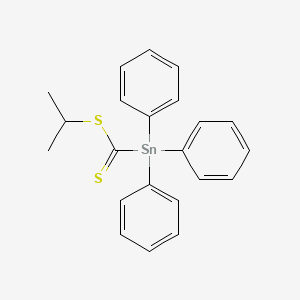
Propan-2-yl triphenylstannanecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium propan-2-yl dithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl triphenylstannanecarbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Aplicaciones Científicas De Investigación
Propan-2-yl triphenylstannanecarbodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of propan-2-yl triphenylstannanecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. It can also interact with cellular membranes and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Propan-2-yl triphenylstannanecarbodithioate can be compared with other similar organotin compounds, such as:
Triphenyltin chloride: A precursor in the synthesis of this compound.
Propan-2-yl triphenylstannane: A related compound with similar chemical properties.
Triphenylstannyl dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Propiedades
Número CAS |
79634-84-7 |
|---|---|
Fórmula molecular |
C22H22S2Sn |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
propan-2-yl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C4H7S2.Sn/c3*1-2-4-6-5-3-1;1-4(2)6-3-5;/h3*1-5H;4H,1-2H3; |
Clave InChI |
ZOABODYBUILKFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


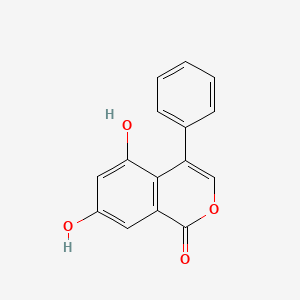
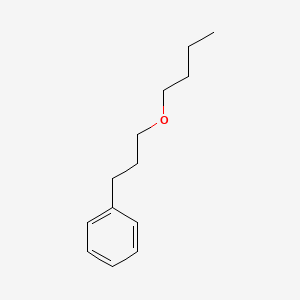
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
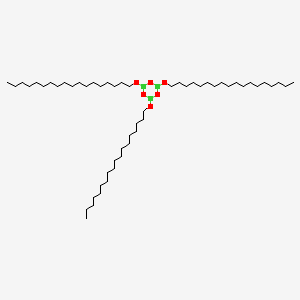
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
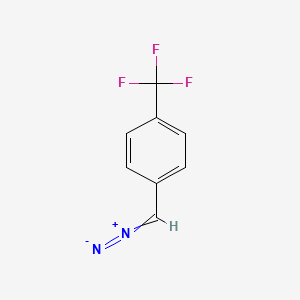
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
